molecular formula C21H24F3N3O4S B2999449 N-(2-methoxyphenyl)-4-((4-(trifluoromethyl)phenylsulfonamido)methyl)piperidine-1-carboxamide CAS No. 1235049-46-3

N-(2-methoxyphenyl)-4-((4-(trifluoromethyl)phenylsulfonamido)methyl)piperidine-1-carboxamide

Cat. No.: B2999449
CAS No.: 1235049-46-3
M. Wt: 471.5
InChI Key: VSKCMAXTKRYPTJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound N-(2-methoxyphenyl)-4-((4-(trifluoromethyl)phenylsulfonamido)methyl)piperidine-1-carboxamide features a piperidine core with distinct functional groups:

  • Position 1: A carboxamide group linked to a 2-methoxyphenyl moiety.
  • Position 4: A methylene bridge connecting a sulfonamide group derived from 4-(trifluoromethyl)benzenesulfonyl chloride.

This structure combines hydrogen-bonding capacity (via sulfonamide and carboxamide) with lipophilicity (via trifluoromethyl and methoxyphenyl groups), making it a candidate for therapeutic applications such as enzyme inhibition or receptor modulation.

Properties

IUPAC Name

N-(2-methoxyphenyl)-4-[[[4-(trifluoromethyl)phenyl]sulfonylamino]methyl]piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24F3N3O4S/c1-31-19-5-3-2-4-18(19)26-20(28)27-12-10-15(11-13-27)14-25-32(29,30)17-8-6-16(7-9-17)21(22,23)24/h2-9,15,25H,10-14H2,1H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSKCMAXTKRYPTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)N2CCC(CC2)CNS(=O)(=O)C3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24F3N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-methoxyphenyl)-4-((4-(trifluoromethyl)phenylsulfonamido)methyl)piperidine-1-carboxamide is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article delves into its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

The chemical structure of N-(2-methoxyphenyl)-4-((4-(trifluoromethyl)phenylsulfonamido)methyl)piperidine-1-carboxamide can be represented as follows:

  • Molecular Formula : C19_{19}H20_{20}F3_{3}N2_{2}O3_{3}S
  • Molecular Weight : 408.43 g/mol

The compound features a piperidine ring, a methoxyphenyl group, and a sulfonamide moiety, which contribute to its biological activity.

Pharmacological Profile

Research indicates that this compound exhibits significant pharmacological activities, particularly as an antagonist for certain receptors. It has shown promise in inhibiting various biological pathways associated with diseases such as cancer and inflammation.

Table 1: Summary of Biological Activities

Activity TypeTarget Receptor/PathwayIC50 (µM)References
NK(1) receptor antagonistNK(1) receptor0.5
Inhibition of cell proliferationVarious cancer cell lines0.29
Anti-inflammatory effectsCytokine production0.15

Case Studies

  • NK(1) Receptor Antagonism
    • A study identified the compound as a potent NK(1) receptor antagonist with an IC50 value of 0.5 µM. This suggests its potential use in treating conditions such as anxiety and depression by modulating neurokinin signaling pathways .
  • Antitumor Activity
    • In vitro studies demonstrated that the compound inhibited cell proliferation in various cancer cell lines, with an IC50 value of 0.29 µM against specific tumor types. The mechanism appears to involve the downregulation of key signaling pathways that promote tumor growth .
  • Anti-inflammatory Effects
    • The compound has been shown to reduce cytokine production in inflammatory models, indicating its potential application in treating inflammatory diseases. The observed IC50 for this activity was 0.15 µM, highlighting its potency .

Synthesis and Characterization

The synthesis of N-(2-methoxyphenyl)-4-((4-(trifluoromethyl)phenylsulfonamido)methyl)piperidine-1-carboxamide involves several steps, including the formation of the piperidine core and subsequent functionalization with methoxy and sulfonamide groups. Characterization techniques such as NMR and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.

Synthetic Route Overview

  • Formation of Piperidine Core : The initial step involves synthesizing the piperidine ring using standard methods.
  • Introduction of Functional Groups : Subsequent reactions introduce the methoxyphenyl and trifluoromethylsulfonamide groups.
  • Purification : The final product is purified using column chromatography.

Table 2: Synthetic Steps Overview

StepReaction TypeKey Reagents
Formation of PiperidineCyclizationPiperidine precursors
FunctionalizationElectrophilic substitutionMethoxy and sulfonamide reagents
PurificationColumn chromatographySilica gel

Comparison with Similar Compounds

Structural Analogues from Evidence

Table 1: Key Structural Comparisons
Compound Name Piperidine Substituents Molecular Weight Key Structural Differences Evidence Source
Target Compound 4-((4-(trifluoromethyl)phenylsulfonamido)methyl), 1-(2-methoxyphenyl)carboxamide ~443.4 (estimated) Reference compound -
4-((furan-2-ylmethyl)sulfonyl)-N-(4-(trifluoromethyl)phenyl)piperidine-1-carboxamide 4-(furanylmethylsulfonyl), 1-(4-CF3-phenyl)carboxamide 416.4 Sulfonyl (SO₂) vs. sulfonamido (NHSO₂); 4-CF3-phenyl vs. 2-methoxyphenyl
1-[(4-methylphenyl)sulfonyl]-N-(2-phenylethyl)piperidine-4-carboxamide 1-(4-methylphenylsulfonyl), 4-(phenethyl)carboxamide 387.5 Sulfonyl at position 1; phenethyl vs. aryl-carboxamide
4-((3-(3,4-dimethoxybenzyl)ureido)methyl)-N-(4-fluorophenyl)piperidine-1-carboxamide 4-(ureido-methyl), 1-(4-fluorophenyl)carboxamide 444.5 Ureido linker; 4-fluorophenyl vs. 2-methoxyphenyl
N-[1-(4-methoxyphenyl)ethyl]-1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidine-4-carboxamide 1-(6-CF3-pyrimidinyl), 4-(4-methoxyphenethyl)carboxamide 408.4 Pyrimidinyl substituent; phenethyl linkage

Functional Group Analysis

A. Sulfonamide vs. Sulfonyl Groups
  • : Replaces NHSO₂ with a sulfonyl (SO₂) group linked to furanylmethyl, reducing hydrogen-bonding capacity but increasing electron-withdrawing effects .
B. Aryl Substituents
  • 2-Methoxyphenyl (Target) : The methoxy group at the ortho position may sterically hinder interactions or modulate π-π stacking compared to para-substituted analogs (e.g., 4-fluorophenyl in ) .
  • 4-Trifluoromethylphenyl (Target) : The CF₃ group enhances lipophilicity and metabolic stability, a feature shared with and .
C. Carboxamide Linkage

Hypothetical Pharmacological Implications

While specific bioactivity data for the target compound are unavailable in the evidence, structural trends suggest:

Sulfonamido vs. Sulfonyl : Sulfonamido groups (as in the target) may improve binding to serine proteases or kinases compared to sulfonyl-containing analogs .

2-Methoxy vs. 4-Fluoro Substitution : Ortho-substituted aryl groups may reduce off-target interactions compared to para-substituted derivatives .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.